molecular formula C13H12N2O3S B4408415 4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate

4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate

Cat. No. B4408415
M. Wt: 276.31 g/mol
InChI Key: OQZUOPDWHKDRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further studies.

Mechanism of Action

The mechanism of action of 4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and inhibition of COX-2 can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, it has been found to have anticancer properties, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate in lab experiments is its potential as a therapeutic agent. It has been found to have significant biochemical and physiological effects, making it a promising candidate for further studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate. One area of research is the development of more efficient synthesis methods to increase the yield of the reaction. Another area of research is the investigation of its mechanism of action to better understand its effects. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer.

Scientific Research Applications

4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-(1,3-thiazol-2-ylcarbamoyl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-11(16)18-10-5-3-9(4-6-10)12(17)15-13-14-7-8-19-13/h3-8H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZUOPDWHKDRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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